Stereospecific Sodium Channel Antagonism: (−)-trans-Tetramethrin Blocks Active (+)-Isomer Binding
In isolated crayfish and squid giant axon preparations, (−)-trans-tetramethrin alone produces no repetitive discharges, but when applied prior to (+)-trans-tetramethrin, it completely prevents the active isomer from inducing repetitive after-discharges. The (+)-trans isomer elicits robust repetitive firing at nanomolar concentrations, while the (−)-trans isomer exhibits zero agonistic activity and functions as a competitive antagonist at the sodium channel binding site [1]. This stereospecific blockade is also observed for the cis pair: (−)-cis-tetramethrin inhibits the action of (+)-cis-tetramethrin [2]. The authors conclude that (−)-isomers bind to a ‘negative allosteric site’ or directly occupy the pyrethroid binding locus without triggering the modified open state [1] [2].
| Evidence Dimension | Sodium channel agonism/antagonism — repetitive discharge induction |
|---|---|
| Target Compound Data | (−)-trans-Tetramethrin: zero repetitive discharge induction; complete blockade of (+)-trans action |
| Comparator Or Baseline | (+)-trans-Tetramethrin: robust repetitive discharges in crayfish/squid giant axons |
| Quantified Difference | All-or-none antagonism (active isomer signaling abolished by pretreatment with inactive isomer) |
| Conditions | Isolated crayfish and squid giant axons; voltage-clamp electrophysiology; single stimulus protocol |
Why This Matters
This establishes (−)-trans-tetramethrin as a mechanistic probe for sodium channel binding-site mapping and a tool compound for studying pyrethroid antagonism, a property absent in racemic mixtures and most other pyrethroids.
- [1] Narahashi T. Modification of nerve membrane sodium channels by the insecticide pyrethroids. Comp Biochem Physiol C Comp Pharmacol. 1982;72(3):411-6. PMID: 6128164. View Source
- [2] Narahashi T. Neurophysiological study of pyrethroids: molecular and membrane mechanism of action. In: Natural Products, Proc. 5th Int. Congr. Pesticide Chemistry, Kyoto. 1983:179-186. View Source
